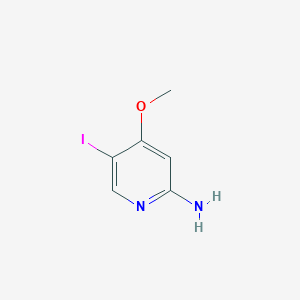

5-Iodo-4-methoxypyridin-2-amine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-iodo-4-methoxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2O/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWGWTCVCNBZBHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Structural Elucidation of 5 Iodo 4 Methoxypyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical structure determination. It provides detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) frameworks of a molecule.

Proton (¹H) NMR Analysis

A ¹H NMR spectrum would be expected to reveal distinct signals for the protons on the pyridine (B92270) ring and the methoxy (B1213986) group. The chemical shifts of the aromatic protons would be influenced by the electron-donating amino and methoxy groups, and the electron-withdrawing and magnetically anisotropic iodo group. The integration of these signals would confirm the number of protons in each environment, and the coupling patterns (splitting of signals) would reveal the connectivity between adjacent protons. Without the actual spectrum, a detailed analysis of these parameters is not possible.

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum would show separate signals for each unique carbon atom in 5-Iodo-4-methoxypyridin-2-amine. The chemical shifts would be indicative of the electronic environment of each carbon. For instance, the carbon atom bonded to the iodine would be expected to appear at a characteristic chemical shift, as would the carbons bonded to the nitrogen and oxygen atoms. The carbon of the methoxy group would be found in the typical range for such functionalities.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy) would establish the correlations between coupled protons, helping to trace the connectivity of the proton network within the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons (typically over two to three bonds), which is invaluable for confirming the substitution pattern on the pyridine ring and the placement of the methoxy group.

The lack of this 2D NMR data prevents the definitive assignment of the molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. For this compound (C₆H₇IN₂O), the high-resolution mass spectrum would provide the exact mass, confirming the molecular formula. The fragmentation pattern would likely involve the loss of the iodine atom, the methoxy group, or other characteristic fragments, providing further structural clues. Without access to the mass spectrum, a discussion of its specific fragmentation pathways cannot be undertaken.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, one would expect to observe:

N-H stretching vibrations for the primary amine group.

C-H stretching vibrations for the aromatic ring and the methoxy group.

C=C and C=N stretching vibrations within the pyridine ring.

C-O stretching for the methoxy group.

C-I stretching vibration at lower frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π-π* transitions within the substituted pyridine ring. The position and intensity of these bands are influenced by the various substituents. The specific absorption maxima (λ_max) would be characteristic of the compound's electronic structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction study of this compound would provide a wealth of information, including:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise position of each atom in the unit cell.

Bond Lengths and Angles: Accurate measurements of the distances between bonded atoms and the angles between them, confirming the molecular geometry.

Intermolecular Interactions: Details of hydrogen bonding, halogen bonding, and other non-covalent interactions that dictate the packing of molecules in the crystal lattice.

A search of crystallographic databases, such as the Cambridge Structural Database (CSD), did not yield any entries for the crystal structure of this compound. Therefore, no crystallographic data can be presented.

While the chemical structure of this compound is known, a comprehensive and publicly accessible body of experimental data for its spectroscopic characterization and structural elucidation is currently lacking. The future publication of such data would be a valuable contribution to the field of heterocyclic chemistry, providing a more complete understanding of the properties of this compound.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For a compound like 5-Iodo-4-methoxypyridin-2-amine, DFT calculations can predict its geometry, electronic properties, and reactivity. A typical DFT study would involve optimizing the molecular geometry to find the most stable conformation.

Subsequent calculations can determine key electronic descriptors. ijcce.ac.irresearchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. mdpi.com A smaller gap generally implies higher reactivity.

DFT can also be used to calculate various reactivity descriptors, as shown in the hypothetical data below for this compound.

Hypothetical DFT-Calculated Electronic Properties for this compound

| Descriptor | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Electron-donating ability |

| LUMO Energy | -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Chemical reactivity and stability |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 1.5 eV | Energy released upon gaining an electron |

| Electronegativity (χ) | 4.0 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.2 | Resistance to change in electron distribution |

Furthermore, DFT calculations are instrumental in studying reaction mechanisms by locating transition states and calculating activation energies, providing a deeper understanding of the molecule's chemical behavior. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a flexible molecule like this compound, which has rotatable bonds (e.g., the C-O bond of the methoxy (B1213986) group and the C-N bond of the amine group), MD simulations can provide valuable insights into its conformational landscape. nih.gov

An MD simulation would model the molecule's behavior over time, revealing the preferred orientations of its substituent groups and the energetic barriers between different conformations. This is particularly relevant if the molecule is being studied for its interaction with a biological target, as its conformation can significantly influence its binding affinity. researchgate.net The simulation can be performed in a vacuum or, more realistically, in a solvent to mimic physiological conditions.

The results of an MD simulation can be used to generate a Ramachandran-like plot for the key dihedral angles, showing the most populated (and therefore most stable) conformational states.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Studies

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. youtube.com In the context of drug discovery, if a set of aminopyridine derivatives, including this compound, were synthesized and tested for a specific biological activity, a QSAR model could be developed. nih.govuobasrah.edu.iqnih.gov

The process involves calculating a range of molecular descriptors for each compound, which can be constitutional, topological, electrostatic, or quantum mechanical in nature. These descriptors are then used to build a mathematical model that predicts the activity of new, untested compounds. mdpi.com

For instance, a 3D-QSAR study would generate a 3D grid around the aligned molecules and calculate steric and electrostatic fields. researchgate.net The resulting model would highlight regions where bulky groups or specific electrostatic properties are favorable or unfavorable for activity, guiding the design of more potent analogues.

Example of Descriptors Used in QSAR Models for Aminopyridine Derivatives

| Descriptor Type | Examples |

|---|---|

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors |

| Topological | Wiener index, Kier & Hall connectivity indices |

| Geometrical | Molecular surface area, Molecular volume |

| Electrostatic | Dipole moment, Partial charges on atoms |

| Quantum Mechanical | HOMO/LUMO energies, Mulliken charges |

Analysis of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). dtic.milresearchgate.netacs.org

For this compound, an MEP analysis would likely reveal:

Negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the methoxy group, due to their lone pairs of electrons. These would be the primary sites for hydrogen bonding. researchgate.net

Positive potential on the hydrogen atoms of the amine group, making them potential hydrogen bond donors.

A region of positive potential, known as a "sigma-hole," on the iodine atom along the axis of the C-I bond. youtube.com This is a key feature for halogen bonding.

Investigation of Non-Covalent Interactions, including Halogen Bonding

Non-covalent interactions play a crucial role in supramolecular chemistry and drug design. For this compound, several types of non-covalent interactions are of interest, with halogen bonding being particularly significant.

Halogen Bonding: A halogen bond is a non-covalent interaction between a halogen atom (in this case, iodine) acting as a Lewis acid and a Lewis base (e.g., a nitrogen or oxygen atom). The iodine atom in this compound can form a halogen bond due to the presence of a sigma-hole. nih.govrsc.orgnih.gov The strength of this interaction can be tuned by the electronic nature of the substituents on the pyridine ring. Computational studies can quantify the strength and geometry of these bonds. researchgate.netrsc.orgdntb.gov.ua

Other important non-covalent interactions for this molecule would include:

Hydrogen Bonding: The amine group can act as a hydrogen bond donor, and the pyridine nitrogen and methoxy oxygen can act as hydrogen bond acceptors. mdpi.com

π-π Stacking: The aromatic pyridine ring can participate in stacking interactions with other aromatic systems.

Computational methods like DFT can be used to calculate the interaction energies of these non-covalent complexes, providing a quantitative measure of their strength.

Chemical Reactivity and Reaction Mechanisms of 5 Iodo 4 Methoxypyridin 2 Amine

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of pyridine (B92270) rings, especially when activated by electron-withdrawing groups or when containing a good leaving group. In 5-Iodo-4-methoxypyridin-2-amine, the pyridine nitrogen atom inherently makes the ring electron-deficient, facilitating nucleophilic attack.

The reactivity of the substituents as leaving groups in SNAr reactions typically follows the order I > Br > Cl > F. Therefore, the iodide at the C5 position is a potential site for nucleophilic displacement. However, the positions ortho and para to the ring nitrogen (C2, C4, C6) are the most activated towards nucleophilic attack. Since the iodine is at C5, direct displacement by a classic SNAr mechanism is less favorable compared to displacement of groups at the C2 or C4 positions.

Conversely, the methoxy (B1213986) group at the C4 position, which is para to the ring nitrogen, is highly activated for nucleophilic displacement. For instance, the synthesis of 2-amino-4-methoxypyridine (B134910) itself can be achieved by treating 2-amino-4-chloropyridine (B16104) with sodium methoxide (B1231860), where the methoxide ion displaces the chloride at the activated C4 position. This indicates that under forcing conditions, a strong nucleophile could potentially displace the methoxy group of this compound.

Electrophilic Aromatic Substitution Reactions

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene (B151609), due to the electron-withdrawing nature of the nitrogen atom which can also be protonated under acidic reaction conditions. However, the strong electron-donating effects of the amino (at C2) and methoxy (at C4) groups can overcome this deactivation and direct electrophiles to specific positions.

The amino group is a powerful activating and ortho-, para-directing group. The methoxy group is also activating and ortho-, para-directing. In this molecule, the C3 and C5 positions are ortho to the C2-amino and C4-methoxy groups. The C5 position is already occupied by iodine. The C3 position is ortho to both the C2-amino and C4-methoxy groups, making it the most electron-rich and sterically accessible site for electrophilic attack.

A relevant example is the halogenation of the parent compound, 4-methoxypyridin-2-amine. It has been reported that an iodine or bromine atom can be introduced at the C5 position, which is para to the amino group, demonstrating the ring's capability to undergo electrophilic substitution. For this compound, further electrophilic substitution would likely be directed to the C3 position. For example, bromination of 4-methoxypyridin-2-amine with N-bromosuccinimide readily yields 5-bromo-4-methoxypyridin-2-amine (B567476), confirming the high reactivity of the C5 position towards electrophiles.

Reactions at the Amino Group

The primary amino group at the C2 position is a versatile functional handle, capable of acting as a nucleophile in a variety of reactions.

Acylation: The amino group can be readily acylated by reacting with acid chlorides or anhydrides to form the corresponding amides. This reaction is common for aminopyridines and serves as a method for protecting the amino group or for synthesizing more complex derivatives.

Alkylation and Cyclization: The nucleophilic character of the amino group allows it to participate in alkylation and cyclization reactions. A notable example is its use in the synthesis of fused heterocyclic systems. In a patented process, the closely related 5-bromo-4-methoxypyridin-2-amine is reacted with 2-chloroacetaldehyde. The amino group acts as a nucleophile, attacking the aldehyde, and subsequently cyclizing to form an imidazo[1,2-a]pyridine (B132010) core, a common scaffold in medicinal chemistry. This transformation highlights the ability of the 2-amino group to act as a binucleophile to construct fused ring systems.

Table 1: Example of Reaction at the Amino Group

| Reactant | Reagent | Conditions | Product | Reference |

|---|

Reactions at the Methoxy Group

The methoxy group at C4 is generally stable, but it can be cleaved under specific conditions to yield the corresponding pyridin-4-one or hydroxypyridine derivative. This O-demethylation is a common transformation in medicinal chemistry to modulate solubility and biological activity.

Typical reagents for ether cleavage, such as strong protic acids (HBr, HI) or Lewis acids (BBr₃), can be employed. The choice of reagent is critical to avoid unwanted side reactions on the sensitive pyridine ring or other functional groups. For instance, in a series of related imidazopyridine derivatives, O-demethylation was noted as a potential metabolic pathway, suggesting that this transformation is chemically feasible. A patent describes the demethylation of a related imidazopyridine compound as a potential synthetic step.

Transition Metal-Catalyzed Transformations

The iodine atom at the C5 position makes this compound an excellent substrate for a wide range of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these couplings typically follows the order I > Br > Cl >> F, making the iodo-substituent highly reactive.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl iodide with an organoboron reagent (boronic acid or ester) to form a new C-C bond. It is one of the most widely used cross-coupling reactions. This compound has been successfully employed in Suzuki couplings. For example, a patent describes its reaction with (4-chloro-1-methyl-1H-pyrazol-5-yl)boronic acid to produce a biaryl compound, a key intermediate for synthesizing kinase inhibitors.

Table 2: Example of Suzuki-Miyaura Coupling Reaction

| Reactant A | Reactant B | Catalyst / Ligand | Base | Solvent | Product | Reference |

|---|

Sonogashira Coupling: This reaction involves the palladium-catalyzed coupling of an aryl halide with a terminal alkyne, typically using a copper(I) co-catalyst. Given the high reactivity of the C-I bond, this compound is an ideal candidate for Sonogashira coupling to introduce alkynyl moieties at the C5 position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling an aryl halide with an amine. While the substrate already contains an amino group, the iodo-substituent could react with a different primary or secondary amine under Buchwald-Hartwig conditions to generate a diaminopyridine derivative. This reaction is particularly useful for constructing complex molecules found in pharmaceuticals and materials science.

Applications in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

The utility of 5-Iodo-4-methoxypyridin-2-amine as a versatile synthetic building block is primarily due to the presence of three distinct functional groups on the pyridine (B92270) core: an amino group, an iodo substituent, and a methoxy (B1213986) group. Each of these groups offers a handle for specific chemical modifications, allowing for sequential and controlled elaboration of the molecular structure.

The iodo group at the 5-position is a particularly important feature, rendering the molecule an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, the iodo substituent readily participates in:

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling with a boronic acid or ester. wikipedia.org This is a powerful method for introducing aryl, heteroaryl, or alkyl groups at the 5-position of the pyridine ring.

Sonogashira Coupling: The iodo group can be coupled with a terminal alkyne to introduce an alkynyl moiety. wikipedia.org This is a key transformation for the synthesis of conjugated enynes and arylalkynes. libretexts.org

Buchwald-Hartwig Amination: This reaction facilitates the formation of a new carbon-nitrogen bond, allowing for the introduction of a wide range of amino groups at the 5-position by coupling with primary or secondary amines. wikipedia.org

The amino group at the 2-position is a nucleophilic site and can undergo a variety of reactions, including acylation, alkylation, and condensation reactions. This allows for the attachment of various side chains and the construction of fused ring systems. The methoxy group at the 4-position, while generally less reactive, can influence the electronic properties of the pyridine ring and can potentially be demethylated to a hydroxyl group if required in a synthetic sequence.

The combination of these reactive sites in a single molecule allows for a high degree of molecular diversity to be generated from a common starting material, underscoring its value as a versatile building block in combinatorial chemistry and drug discovery programs.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1226879-32-8 |

| Molecular Formula | C6H7IN2O |

| Molecular Weight | 250.04 g/mol |

Precursor in Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. This compound serves as a valuable precursor for the synthesis of a wide array of more complex heterocyclic structures. The inherent reactivity of its functional groups allows for the construction of fused heterocyclic systems, where the pyridine ring of the starting material becomes part of a larger, polycyclic framework.

The amino group at the 2-position is particularly instrumental in this context. It can act as a nucleophile in intramolecular cyclization reactions. For example, after modification of the iodo group at the 5-position with a suitable functional group, the 2-amino group can be induced to react with this newly introduced group to form a new ring fused to the original pyridine core. This strategy is commonly employed in the synthesis of various bicyclic and tricyclic heteroaromatic systems.

Furthermore, the combination of the 2-amino group and the 5-iodo substituent allows for sequential reactions to build complex heterocyclic structures. For instance, a cross-coupling reaction at the 5-position can be followed by a reaction involving the 2-amino group to construct a fused ring. This step-wise approach provides a high degree of control over the final structure of the heterocyclic product.

The synthesis of substituted quinazolines, for example, can be envisioned starting from precursors with similar functionalities. While not a direct example, the synthesis of iodoquinazoline derivatives for potential use as kinase inhibitors highlights the utility of halogenated amino-aromatic compounds in building such fused heterocyclic systems. nih.gov

Intermediate in Complex Molecule Construction

The role of This compound as an intermediate is closely linked to its function as a versatile building block and a precursor in heterocyclic chemistry. In the multi-step synthesis of complex target molecules, this compound often appears as a key intermediate that allows for the introduction of a specific substituted pyridine moiety.

The ability to perform selective and high-yielding transformations at the iodo and amino positions allows for the late-stage functionalization of the molecule. This is a highly desirable feature in medicinal chemistry, as it enables the rapid synthesis of a diverse range of analogues for structure-activity relationship (SAR) studies. By systematically modifying the substituents at these positions, medicinal chemists can fine-tune the biological activity and pharmacokinetic properties of a lead compound.

The synthesis of a new iodinated ligand for the serotonin (B10506) transporter, 4'-iodo-5-methoxyvalerophenone O-(2-aminoethyl)oxime, demonstrates the principle of incorporating an iodo-substituted methoxy-aromatic ring into a larger, biologically active molecule. nih.gov Although the starting material in this specific synthesis is different, the underlying strategy of using an iodinated aromatic intermediate is analogous to how This compound would be employed.

Applications in Medicinal Chemistry and Drug Discovery

Scaffold for Developing Bioactive Compounds

The 2-aminopyridine (B139424) framework, a key feature of 5-Iodo-4-methoxypyridin-2-amine, is a privileged scaffold in medicinal chemistry. This structural motif is present in a wide range of biologically active compounds. For instance, thieno[2,3-b]pyridines, which are bioisosteres of the 2-aminopyridine core, have been extensively investigated for their therapeutic potential. mdpi.com The amino group at the 2-position provides a crucial handle for synthetic modifications, allowing for the introduction of various substituents to modulate the compound's physicochemical properties and biological activity.

Furthermore, the core structure of 2-amino-4,6-diphenylnicotinonitriles, which also contains the 2-aminopyridine moiety, has been the subject of significant research due to its diverse biological activities. mdpi.com The versatility of the 2-aminopyridine scaffold allows for the creation of large libraries of compounds for high-throughput screening, accelerating the discovery of new drug candidates. The presence of the iodo and methoxy (B1213986) groups in this compound offers additional points for diversification, making it an attractive starting material for the development of novel bioactive molecules.

Exploration of Structure-Activity Relationships in Drug Design

The systematic modification of a lead compound and the subsequent evaluation of its biological activity, known as the study of structure-activity relationships (SAR), is a cornerstone of drug design. The substituted pyridine (B92270) ring is an excellent template for such studies. For example, research on N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides has demonstrated how the relative positions of different fragments of the molecule can influence its analgesic and anti-inflammatory properties. mdpi.com

In another example, studies on 2-phenoxybenzamides with antiplasmodial activity revealed the importance of the substituents on the phenoxy ring for the compound's efficacy. mdpi.com Replacement of a 4-fluorophenoxy substituent with a 4-phenoxy or a 4-acetamidophenoxy group led to a distinct decrease in antiplasmodial activity. mdpi.com Similarly, the iodo and methoxy groups of this compound can be systematically replaced or modified to probe their influence on the biological activity of the resulting derivatives. The iodine atom, in particular, can participate in halogen bonding, a type of non-covalent interaction that is gaining recognition for its importance in ligand-protein binding. nih.gov

Potential for Antiproliferative Effects and Other Biological Activities

A growing body of evidence suggests that substituted pyridines and related heterocyclic compounds possess significant antiproliferative activity. For instance, iodinated 4,4'-bipyridines have been shown to inhibit the proliferation of malignant melanoma cell lines. nih.gov Specifically, 3,3',5,5'-tetrachloro-2-iodo-4,4'-bipyridine displayed significant antiproliferation activity against the A375 melanoma cell line. nih.gov This highlights the potential role of the iodine atom in conferring cytotoxic properties.

Furthermore, various derivatives of 4-amino-thieno[2,3-d]pyrimidines have been synthesized and evaluated for their ability to inhibit cancer cell growth. nih.gov Similarly, acridine-thiosemicarbazone derivatives have demonstrated antiproliferative activity against several cancer cell lines, with some compounds also inhibiting topoisomerase IIα, a key enzyme in DNA replication. mdpi.com 3-Amino-2-arylcarboxamido-thieno[2-3-b]pyridines have also been reported to have potent anti-proliferative activity against breast and colon cancer cell lines. mdpi.com Given these findings, it is plausible that derivatives of this compound could exhibit antiproliferative effects, warranting further investigation.

| Compound Class | Cell Line(s) | Reported Activity (IC50) | Reference |

| Iodinated 4,4'-Bipyridines | A375 (Melanoma) | Significant antiproliferative activity | nih.gov |

| 4-Amino-thieno[2,3-d]pyrimidines | MCF-7, MDA-MB-231 | Compound 2: IC50 = 4.3 µg/mL (MCF-7) | nih.gov |

| Acridine-Thiosemicarbazones | B16-F10, HCT116, HepG2 | DL-08: IC50 = 14.79 µM (B16-F10) | mdpi.com |

| 3-Amino-2-arylcarboxamido-thieno[2-3-b]pyridines | MDA-MB-231, HCT-116 | Potent anti-proliferative activity | mdpi.com |

| 2-Amino-4,6-diphenylnicotinonitriles | MDA-MB-231, MCF-7 | Compound 3: Surpassed Doxorubicin's potency | mdpi.com |

Use in the Synthesis of Therapeutically Relevant Molecules

Substituted aminopyridines are valuable building blocks in organic synthesis, enabling the construction of more complex, therapeutically relevant molecules. The amino group can be readily acylated or alkylated, and the pyridine ring can undergo a variety of chemical transformations. For example, 2-aminopyridine has been used in the synthesis of N-(pyridin-2-yl)-amides, which have shown promising analgesic and anti-inflammatory activities. mdpi.com

In another synthetic application, 2-amino-4-methylpyridine (B118599) analogues have been prepared as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in various inflammatory conditions. nih.gov The synthesis of these inhibitors often involves the modification of the amino group and the pyridine ring to achieve the desired potency and selectivity. The presence of an iodo group in this compound further enhances its synthetic utility, as iodine can be readily displaced or used in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. This makes it a highly versatile intermediate for the synthesis of a wide array of complex molecular architectures with potential therapeutic applications.

Analytical Method Development and Validation for 5 Iodo 4 Methoxypyridin 2 Amine

Chromatographic Techniques (HPLC, GC-MS, LC-MS)

Chromatographic techniques are fundamental for the separation and quantification of 5-Iodo-4-methoxypyridin-2-amine from related substances and impurities. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment and quantification. A typical reversed-phase HPLC method can be developed to separate the main compound from its potential impurities. The selection of a suitable stationary phase, mobile phase composition, and detector wavelength is crucial for achieving optimal separation and sensitivity. For aminopyridine derivatives, C18 columns are commonly employed. sigmaaldrich.comavantorsciences.com The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, which can be run in either isocratic or gradient mode to achieve the desired separation. researchgate.netvwr.com UV detection is frequently used for quantification, with the wavelength selected based on the compound's UV absorption maxima. vwr.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable technique for the analysis of volatile and thermally stable compounds. While the volatility of this compound may require derivatization to improve its chromatographic properties, GC-MS offers high separation efficiency and definitive identification through mass spectral data. acs.orgcymitquimica.com The gas chromatograph separates the components of the sample, which are then ionized and detected by the mass spectrometer, providing a unique fragmentation pattern for the analyte. This technique is particularly useful for identifying and quantifying volatile impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is highly suitable for the analysis of this compound as it can handle non-volatile and thermally labile compounds without the need for derivatization. LC-MS provides not only retention time data but also molecular weight and structural information, making it an invaluable tool for impurity identification and quantification, even at trace levels. nih.gov

Interactive Data Table: Exemplar Chromatographic Conditions for the Analysis of this compound

| Parameter | HPLC | GC-MS | LC-MS |

| Column | C18, 4.6 x 150 mm, 5 µm | Capillary column (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm | C18, 2.1 x 100 mm, 3.5 µm |

| Mobile Phase/Carrier Gas | A: 0.1% Formic acid in WaterB: Acetonitrile | Helium | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Flow Rate | 1.0 mL/min | 1.2 mL/min | 0.4 mL/min |

| Detector | UV at 254 nm | Mass Spectrometer (EI) | Mass Spectrometer (ESI+) |

| Temperature | 30 °C | Inlet: 250 °COven: Gradient program | 40 °C |

| Injection Volume | 10 µL | 1 µL (split mode) | 5 µL |

Spectroscopic Methods for Purity Assessment and Quantification

Spectroscopic methods are indispensable for the structural elucidation and purity confirmation of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed information about the molecular structure and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for structural analysis. Both ¹H NMR and ¹³C NMR spectra provide a wealth of information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum can be used to confirm the substitution pattern on the pyridine (B92270) ring and the presence of the methoxy (B1213986) and amine groups. Similarly, the number and chemical shifts of the signals in the ¹³C NMR spectrum confirm the carbon framework of the molecule. Purity can also be assessed by the absence of signals corresponding to impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic ring and methoxy group, C=C and C=N stretching of the pyridine ring, and C-O stretching of the methoxy group. The presence and position of these bands can confirm the identity of the compound, and the absence of unexpected bands can indicate a high level of purity.

Interactive Data Table: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data |

| ¹H NMR (in CDCl₃, ppm) | δ 7.8 (s, 1H, H-6), 6.5 (s, 1H, H-3), 4.5 (br s, 2H, NH₂), 3.9 (s, 3H, OCH₃) |

| ¹³C NMR (in CDCl₃, ppm) | δ 160 (C-2), 155 (C-4), 145 (C-6), 110 (C-3), 90 (C-5), 56 (OCH₃) |

| FTIR (cm⁻¹) | ~3450-3300 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~2950 (Alkyl C-H stretch), ~1620 (C=C/C=N stretch), ~1250 (C-O stretch) |

Trace Analysis and Impurity Profiling

The identification and quantification of trace-level impurities are critical aspects of quality control for any pharmaceutical compound. Impurity profiling involves the detection, identification, and quantification of each impurity present in the substance. For this compound, impurities can originate from starting materials, by-products of the synthesis, or degradation products.

The synthesis of substituted 2-aminopyridines can involve several steps, each with the potential to introduce impurities. For instance, starting materials such as a di-substituted pyridine or a related aminopyridine may be carried through the synthesis as impurities. By-products could include isomers or over-iodinated species. Degradation products might arise from hydrolysis or oxidation of the final compound.

Sensitive analytical techniques such as LC-MS/MS are often employed for trace analysis due to their high selectivity and low detection limits. avantorsciences.com Method validation for trace analysis must demonstrate sufficient sensitivity, typically by establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ) for known and potential impurities. avantorsciences.com A comprehensive impurity profile is essential for ensuring the safety and efficacy of the final product.

Interactive Data Table: Potential Impurities in this compound and Analytical Approaches

| Potential Impurity | Possible Origin | Recommended Analytical Technique |

| 4-Methoxypyridin-2-amine | Incomplete iodination of starting material | HPLC, LC-MS |

| Di-iodo-4-methoxypyridin-2-amine | Over-iodination during synthesis | HPLC, LC-MS |

| 5-Iodo-4-hydroxypyridin-2-amine | Demethylation of the methoxy group | HPLC, LC-MS |

| Unreacted starting materials | Incomplete reaction | GC-MS, HPLC |

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Pathways

Currently, specific, high-yield synthetic routes for 5-iodo-4-methoxypyridin-2-amine are not well-established in the literature. Research in this area would be foundational for enabling further studies. Future investigations could focus on:

Optimization of Halogenation and Methoxylation Reactions: Developing selective and efficient methods for the iodination and methoxylation of aminopyridine scaffolds is crucial. This could involve exploring various iodinating agents and methoxide (B1231860) sources under different reaction conditions to maximize yield and purity.

Novel Coupling Strategies: The development of innovative cross-coupling reactions could provide more direct and versatile routes to this compound and its derivatives.

A related, though distinct, synthesis has been described for an isomeric compound, 2-amino-5-methoxypyridine, which is prepared from 2-amino-5-iodopyridine (B21400) using sodium methoxide and a copper catalyst. prepchem.com Similar principles could potentially be adapted for the synthesis of this compound.

Expansion of Chemical Reactivity and Catalytic Applications

The reactivity of this compound is a promising area for future exploration. The presence of an iodo group, an amino group, and a methoxy (B1213986) group on the pyridine (B92270) ring suggests a rich and varied chemical reactivity.

Cross-Coupling Reactions: The iodo substituent makes the compound an excellent candidate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These would allow for the introduction of a wide range of substituents at the 5-position, creating a library of novel compounds for further investigation.

Catalyst Development: The pyridine nitrogen and the amino group could act as ligands for metal catalysts. Research could explore the potential of this compound and its derivatives as ligands in catalysis, potentially for asymmetric synthesis or other challenging transformations.

In-depth Exploration of Biological Activity and Mechanism of Action

Substituted pyridines are a cornerstone of many pharmaceuticals due to their ability to interact with biological targets. ajrconline.orgresearchgate.netrsc.org The biological activities of this compound are currently unknown, representing a significant opportunity for discovery.

Screening for Bioactivity: The compound should be screened against a wide range of biological targets, including enzymes (e.g., kinases, proteases), receptors (e.g., G-protein coupled receptors), and ion channels. Pyridine derivatives have shown promise as antimicrobial, antiviral, and anticancer agents. researchgate.netnih.govnih.gov

Mechanism of Action Studies: Should any significant biological activity be identified, subsequent research would need to focus on elucidating the mechanism of action. This would involve techniques such as target identification, binding assays, and cellular and in vivo studies. For instance, some aminopyridine derivatives have been investigated as inhibitors of inducible nitric oxide synthase (iNOS). nih.gov

Advancements in Computational Modeling for Predictive Research

Computational chemistry can provide valuable insights into the properties and potential applications of this compound, guiding experimental work.

DFT Calculations: Density Functional Theory (DFT) can be used to predict the compound's electronic structure, reactivity, and spectroscopic properties. researchgate.net This can help in understanding its chemical behavior and in designing new synthetic reactions.

Molecular Docking: If potential biological targets are identified, molecular docking studies can be employed to predict the binding mode and affinity of this compound and its derivatives to the target protein. nih.gov This can aid in the rational design of more potent and selective inhibitors.

Integration into Multicomponent Reactions and Automated Synthesis

Multicomponent reactions (MCRs) are powerful tools for the rapid synthesis of complex molecules from simple starting materials. taylorfrancis.comacsgcipr.orgbohrium.com

Development of MCRs: The functional groups on this compound could allow it to participate in various MCRs, leading to the one-pot synthesis of diverse heterocyclic scaffolds.

Automated Synthesis: The development of robust synthetic routes to this compound and its subsequent reactions could be adapted for automated synthesis platforms. nih.gov This would enable the high-throughput generation of a library of derivatives for biological screening and other applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Iodo-4-methoxypyridin-2-amine, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves halogenation of aminopyridine precursors. For example, iodination can be achieved using iodine (I₂) and silver sulfate (Ag₂SO₄) in ethanol under reflux conditions. This method leverages the directing effects of the methoxy and amino groups to achieve regioselective substitution at the 5-position of the pyridine ring. Reaction optimization includes controlling stoichiometry (e.g., 1.2 eq. I₂), temperature (80–90°C), and catalyst loading (10 mol% Ag₂SO₄) to improve yields (typically 60–75%) . Alternative routes may involve Suzuki-Miyaura cross-coupling with iodinated boronic acids, though this requires palladium catalysts and inert conditions.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are critical. The methoxy group typically appears as a singlet at ~3.8 ppm in ¹H NMR, while the aromatic protons show splitting patterns consistent with substitution patterns. For iodine confirmation, inductively coupled plasma mass spectrometry (ICP-MS) or X-ray crystallography (if crystals are obtainable) provide definitive structural validation. Purity assessment via HPLC with UV detection (λ = 254 nm) is recommended, especially when synthesizing derivatives for biological testing .

Advanced Research Questions

Q. How does the electronic environment of the pyridine ring influence regioselectivity during iodination?

- Methodological Answer : The amino (-NH₂) and methoxy (-OCH₃) groups act as ortho/para directors, but steric and electronic effects compete. Computational studies (e.g., DFT calculations) can predict reactivity by analyzing charge distribution and frontier molecular orbitals. Experimental validation involves synthesizing analogs (e.g., 4-methoxy vs. 3-methoxy derivatives) and comparing iodination sites. For this compound, the 5-position is favored due to reduced steric hindrance compared to the 3-position, as observed in analogous halogenation reactions .

Q. What strategies enable efficient cross-coupling of this compound in complex molecule synthesis?

- Methodological Answer : The iodine substituent serves as a versatile handle for palladium-catalyzed couplings (e.g., Buchwald-Hartwig amination or Sonogashira reactions). Key considerations include:

- Catalyst selection : Pd(PPh₃)₄ or XPhos Pd G3 for aryl-amine couplings.

- Solvent system : DME/H₂O (10:1) at 150°C under microwave irradiation enhances reaction rates.

- Protecting groups : Temporary protection of the amino group (e.g., as a Boc derivative) may prevent side reactions during coupling .

Q. How do storage conditions and solvent choice impact the stability of this compound?

- Methodological Answer : Stability studies under varying pH, temperature, and light exposure are essential. The compound is prone to deiodination in polar aprotic solvents (e.g., DMF) at elevated temperatures. Storage at -20°C in amber vials under inert atmosphere (N₂/Ar) minimizes degradation. Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring can identify degradation products, such as 4-methoxypyridin-2-amine .

Q. How should researchers resolve contradictions in reported synthetic yields or spectral data?

- Methodological Answer : Divergent results often arise from subtle differences in reaction conditions or impurities. For example, silver sulfate purity in iodination reactions significantly affects yield reproducibility. To address spectral discrepancies:

- Cross-validate NMR data with computational predictions (e.g., ACD/Labs or Gaussian simulations).

- Replicate experiments using strictly controlled conditions (e.g., anhydrous solvents, degassed systems).

- Compare findings with structurally similar compounds (e.g., 5-Bromo-4-methoxypyridin-2-amine) to isolate electronic vs. steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.